molecular formula C20H13BrN2O B2938733 4-(3-Bromophenoxy)-2-phenylquinazoline CAS No. 866155-23-9

4-(3-Bromophenoxy)-2-phenylquinazoline

Cat. No. B2938733
M. Wt: 377.241
InChI Key: PMZPNOLWZKACSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the quinazoline core, followed by the introduction of the bromophenoxy group. This could potentially be achieved through a multi-step synthesis involving various organic reactions .


Molecular Structure Analysis

The molecular structure of “4-(3-Bromophenoxy)-2-phenylquinazoline” would be characterized by the presence of aromatic rings, a bromine atom, and an ether linkage. These functional groups could potentially influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

As an aromatic compound, “4-(3-Bromophenoxy)-2-phenylquinazoline” could potentially undergo electrophilic aromatic substitution reactions. The presence of the bromine atom might make the compound susceptible to nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Bromophenoxy)-2-phenylquinazoline” would be influenced by its molecular structure. For instance, its solubility could be affected by the presence of the polar ether linkage and the nonpolar aromatic rings .

Safety And Hazards

As with any chemical compound, the safety and hazards associated with “4-(3-Bromophenoxy)-2-phenylquinazoline” would depend on various factors, including its reactivity, toxicity, and handling procedures .

Future Directions

The future research directions for “4-(3-Bromophenoxy)-2-phenylquinazoline” could potentially involve exploring its potential applications, such as its use in pharmaceuticals or materials science .

properties

IUPAC Name

4-(3-bromophenoxy)-2-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O/c21-15-9-6-10-16(13-15)24-20-17-11-4-5-12-18(17)22-19(23-20)14-7-2-1-3-8-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZPNOLWZKACSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromophenoxy)-2-phenylquinazoline

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